Cas no 123254-58-0 (Boc-a-Me-D-Gly(Ethyl)-OH)

Boc-a-Me-D-Gly(Ethyl)-OH is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group and an ethyl ester moiety. This compound is particularly valuable in peptide synthesis, where its stereochemistry (D-configuration) and α-methyl substitution enhance conformational control and stability. The Boc group offers selective deprotection under mild acidic conditions, facilitating orthogonal protection strategies. The ethyl ester provides improved solubility in organic solvents, making it suitable for solid-phase and solution-phase peptide coupling. Its structural features make it a versatile building block for designing modified peptides with tailored properties, such as increased metabolic stability or altered binding affinities. This reagent is widely used in medicinal chemistry and biochemical research.
Boc-a-Me-D-Gly(Ethyl)-OH structure
Boc-a-Me-D-Gly(Ethyl)-OH structure
Product Name:Boc-a-Me-D-Gly(Ethyl)-OH
CAS No:123254-58-0
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD12963786
CID:1215731
PubChem ID:14284791
Update Time:2025-08-05

Boc-a-Me-D-Gly(Ethyl)-OH Chemical and Physical Properties

Names and Identifiers

    • N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-D-isovaline
    • (R)-N-BOC-alpha-Ethylalanine
    • (R)-2-(tert-butoxycarbonylamino)-2-methylbutanoic acid
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-3,4-difluoro-L-phenylalanine
    • (2R)-2-(tert-butoxycarbonylamino)-2-methyl-butanoic acid
    • boc-l-3,4-difluorophe
    • SBB063926
    • Boc-3,4-difluoro-Phe-OH
    • boc-3,4-difluorophenylalanine
    • Boc-3,4-difluoro-L-phenylalanine
    • N-{[(1,1-dimethylethyl)oxy]carbonyl}-D-isovaline
    • Boc-L-3,4-Difluorophenylalanine
    • (2s)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid
    • Boc-Phe(3,4-F2)-OH
    • boc-phe(3,4-dif)-oh
    • Boc-L-phe(3,4-F2)-OH
    • Boc-D-3,4-Difluorophenylalanine
    • (S)-2-tert-butoxycarbonylamino-3-(3,4-difluoro-phenyl)-propionic acid
    • Boc-(3,4-difluoro)Phe-OH
    • Boc-D-Iva-OH
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoicacid
    • (R)-N-BOC-Α-ETHYLALANINE
    • Boc-(R)-2-amino-2-methylbutanoic acid
    • Boc-alpha-et-l-ala-oh
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-isovaline
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
    • Boc-D-isovaline
    • AK163820
    • Boc-iso-Valine
    • SHZXLTCEPXVCSV-SNVBAGLBSA-N
    • FCH1624460
    • AX8294930
    • (R)-2-Methyl-2-(tert-butoxycarbonylamin
    • D-Isovaline, N-[(1,1-dimethylethoxy)carbonyl]-
    • (R)-N-Boc-a-ethylalanine
    • F15253
    • Boc-D-Isovaline (Boc-D-Iva-OH)
    • SCHEMBL1979477
    • (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
    • A890823
    • (S)-N-Boc-a-ethylalanine
    • 123254-58-0
    • N-BOC-D-ISOVALINE
    • CS-0039041
    • AKOS025117414
    • MFCD12963786
    • DS-8339
    • Boc-a-Me-D-Gly(Ethyl)-OH
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-METHYLBUTANOIC ACID
    • MDL: MFCD12963786
    • Inchi: 1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1
    • InChI Key: SHZXLTCEPXVCSV-SNVBAGLBSA-N
    • SMILES: O(C(N[C@](C(=O)O)(C)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.13100
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.082±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 341.8±25.0°C at 760 mmHg
  • Solubility: Slightly soluble (3.7 g/l) (25 º C),
  • PSA: 79.12000
  • LogP: 1.96880

Boc-a-Me-D-Gly(Ethyl)-OH Security Information

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Boc-a-Me-D-Gly(Ethyl)-OH Production Method

Boc-a-Me-D-Gly(Ethyl)-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:123254-58-0)Boc-a-Me-D-Gly(Ethyl)-OH
Order Number:A890823
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:34
Price ($):154.0
Email:sales@amadischem.com

Additional information on Boc-a-Me-D-Gly(Ethyl)-OH

Boc-a-Me-D-Gly(Ethyl)-OH: A Comprehensive Overview

The compound with CAS No. 123254-58-0, commonly referred to as Boc-a-Me-D-Gly(Ethyl)-OH, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of glycine (Gly), one of the simplest amino acids, and is extensively studied for its unique properties and applications in peptide synthesis and drug discovery.

Boc-a-Me-D-Gly(Ethyl)-OH is a modified form of glycine, where the carboxylic acid group is protected as a tert-butoxycarbonyl (Boc) group, and the amino group is modified with an ethyl ester. The D configuration indicates that this compound has the opposite stereochemistry to the naturally occurring L-glycine, which adds another layer of complexity and specificity to its chemical properties.

Recent studies have highlighted the importance of stereochemistry in peptide synthesis, particularly in the development of enantiomerically pure compounds. Boc-a-Me-D-Gly(Ethyl)-OH serves as a valuable building block in the construction of peptides with defined stereochemistry, enabling researchers to explore the relationship between molecular structure and biological activity.

The synthesis of Boc-a-Me-D-Gly(Ethyl)-OH involves a series of well-established chemical reactions, including nucleophilic acyl substitution and stereoselective protection strategies. The use of the Boc protecting group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for multi-step peptide synthesis.

In terms of applications, Boc-a-Me-D-Gly(Ethyl)-OH has been utilized in the synthesis of bioactive peptides, including those with potential therapeutic applications. For instance, researchers have employed this compound in the construction of peptide-based inhibitors for various enzymes, demonstrating its versatility in drug discovery efforts.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular properties of Boc-a-Me-D-Gly(Ethyl)-OH. Quantum mechanical calculations have provided insights into its electronic structure, stability, and reactivity, further enhancing its utility in both academic and industrial settings.

The study of Boc-a-Me-D-Gly(Ethyl)-OH also extends to its role in chiral recognition and asymmetric catalysis. Its unique stereochemical properties make it a valuable tool for investigating enantioselective reactions, which are critical in the production of chiral pharmaceuticals.

In conclusion, Boc-a-Me-D-Gly(Ethyl)-OH (CAS No. 123254-58-0) is a versatile compound with significant implications in organic synthesis and biochemistry. Its unique chemical properties and stereochemical configuration make it an essential component in peptide synthesis and drug discovery efforts. As research continues to uncover new applications and insights into this compound, its role in advancing scientific knowledge will undoubtedly grow.

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Amadis Chemical Company Limited
(CAS:123254-58-0)Boc-a-Me-D-Gly(Ethyl)-OH
A890823
Purity:99%
Quantity:1g
Price ($):154.0
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